![molecular formula C17H19NO5S B2396203 (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797303-28-6](/img/structure/B2396203.png)
(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Description
(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chalcone Synthesis and Biological Activity
Chalcones are versatile compounds with diverse biological properties. They serve as precursors for flavonoids and are associated with anti-inflammatory, antimitotic, anti-leishmanial, anti-invasive, antifungal, antimalarial, and anti-tumor activities . Bis-chalcone, synthesized from 3-acetyl-2,5-dimethylfuran and terephthalaldehyde, falls into this category. Its E,E-diastereomer configuration enhances its stability and reactivity.
Carbon Economy via Furanone Formation
Bis-chalcone contributes to the carbon economy through a cyclic process promoted by water. This process leads to the formation of pyrrole compounds (PyC) with 100% carbon efficiency . Understanding this pathway can inform sustainable chemical synthesis strategies.
Photophysical Properties
Investigating the optical and photophysical properties of bis-chalcone sheds light on its behavior under different conditions. Researchers have studied related compounds, such as (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO), using techniques like EI-MS, FT-IR, and NMR spectroscopy . These studies provide insights into its electronic transitions and fluorescence behavior.
Water Treatment and Safety
While not directly studied for water treatment, understanding the behavior of bis-chalcone in aqueous environments could be relevant. Researchers have explored the safety and efficacy of related furanones in water . If bis-chalcone exhibits favorable properties, it might contribute to water purification methods.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-8-16(12(2)23-11)17(19)18-9-15(10-18)24(20,21)14-6-4-13(22-3)5-7-14/h4-8,15H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKIAOCYSGKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone |
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